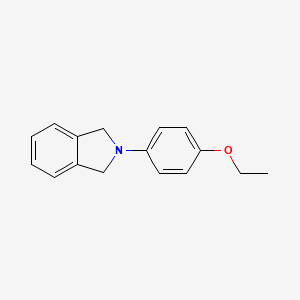

2-(4-ethoxyphenyl)isoindoline

Description

The exact mass of the compound 2-(4-ethoxyphenyl)isoindoline is 239.131014166 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-ethoxyphenyl)isoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)isoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-2-18-16-9-7-15(8-10-16)17-11-13-5-3-4-6-14(13)12-17/h3-10H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEASNDNRJFOYFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-ethoxyphenyl)isoindoline

Abstract: This technical guide provides a comprehensive overview of 2-(4-ethoxyphenyl)isoindoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a detailed profile. It covers the compound's identification, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals working with isoindoline-based scaffolds. The isoindoline core is a significant pharmacophore found in a variety of clinically approved drugs.[1][2]

Compound Identification and Structure

While a specific CAS number for 2-(4-ethoxyphenyl)isoindoline is not readily found in major chemical databases, its structure and nomenclature can be confidently defined based on IUPAC conventions. The isoindoline scaffold is a bicyclic heterocycle consisting of a benzene ring fused to a pyrrolidine ring.[3]

-

Systematic IUPAC Name: 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindole

-

Common Name: 2-(4-ethoxyphenyl)isoindoline

-

Molecular Formula: C₁₆H₁₇NO

-

Molecular Weight: 239.31 g/mol

-

Chemical Structure:

Caption: Synthetic workflow for 2-(4-ethoxyphenyl)isoindoline.

Experimental Protocol: Reductive Amination

Materials:

-

o-Phthalaldehyde

-

4-Ethoxyaniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of o-phthalaldehyde (1.0 eq) in anhydrous DCM, add 4-ethoxyaniline (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-ethoxyphenyl)isoindoline.

Physicochemical and Spectroscopic Profile

The following properties are predicted based on the structure of 2-(4-ethoxyphenyl)isoindoline and data from analogous compounds.

| Property | Predicted Value |

| Physical State | White to off-white solid [4] |

| Melting Point | Not available; likely in the range of 100-150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (DCM, CHCl₃, EtOAc) |

| pKa (basic) | Estimated to be in the range of 4-5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include aromatic protons from both the isoindoline and the 4-ethoxyphenyl moieties. The ethoxy group would show a characteristic triplet and quartet. The benzylic protons of the isoindoline ring would likely appear as a singlet.

-

¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the ethoxy carbons, and the benzylic carbons of the isoindoline ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 239.31, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group and cleavage of the isoindoline ring.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(4-ethoxyphenyl)isoindoline and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [5]* Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood. [5]* Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [5]* Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Drug Development

The isoindoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [2]N-aryl isoindolines, in particular, are explored for a range of therapeutic applications.

-

Analgesic and Anti-inflammatory Agents: Isoindoline derivatives have shown potential as inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX), which are key enzymes in inflammatory pathways. [6]* Anticancer Agents: The isoindoline core is present in drugs like thalidomide and its analogues, which have immunomodulatory and anti-angiogenic properties used in cancer therapy. [7]* Central Nervous System (CNS) Active Compounds: The structural similarity of the isoindoline moiety to certain neurotransmitters has led to its investigation in the development of drugs targeting the CNS.

The ethoxyphenyl group in 2-(4-ethoxyphenyl)isoindoline can modulate the compound's lipophilicity and potential for hydrogen bonding, which may influence its pharmacokinetic and pharmacodynamic properties. Further research into this and similar compounds could lead to the discovery of novel therapeutic agents.

References

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]

- 3. Isoindole - Wikipedia [en.wikipedia.org]

- 4. Isoindoline | 496-12-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Design and Synthesis of 2-(Arylmethylideneamino) Isoindolines as New Potential Analgesic and Anti-Inflammatory Agents: A Molecular Hybridization Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Structural Dichotomy in Drug Design: A Comparative Analysis of 2-(4-ethoxyphenyl)isoindoline and N-(4-ethoxyphenyl)phthalimide

Executive Summary

In the realm of medicinal chemistry, the subtle alteration of a compound's oxidation state can drastically pivot its pharmacological trajectory. This technical guide provides an in-depth comparative analysis of two structurally related but electronically divergent molecules: N-(4-ethoxyphenyl)phthalimide (formally 2-(4-ethoxyphenyl)isoindoline-1,3-dione) and its fully reduced counterpart, 2-(4-ethoxyphenyl)isoindoline .

By transitioning from a rigid, electron-withdrawing imide core to a basic, flexible amine core, researchers can fundamentally alter a molecule's physicochemical properties, metabolic stability, and target binding profile. This whitepaper details the structural causality, synthetic methodologies, and pharmacological implications of this critical structural dichotomy.

Structural and Electronic Profiling

The primary distinction between these two compounds lies in the oxidation state of the five-membered nitrogen-containing heterocycle fused to the benzene ring.

The Phthalimide Core: N-(4-ethoxyphenyl)phthalimide

The phthalimide derivative features an isoindoline-1,3-dione core. The nitrogen atom is flanked by two carbonyl (

-

Electronic Causality: The lone pair of electrons on the nitrogen atom is highly delocalized into the adjacent carbonyl

-systems. This resonance withdrawal renders the nitrogen essentially non-basic (pKa < 0). -

Binding Implications: The carbonyl oxygens serve as potent hydrogen bond acceptors. This feature is a hallmark of the phthalimide pharmacophore, enabling critical interactions with enzymes such as Cyclooxygenase-2 (COX-2) and modulating pro-inflammatory cytokines like TNF-

[1]. Furthermore, the

The Isoindoline Core: 2-(4-ethoxyphenyl)isoindoline

The isoindoline derivative is the fully reduced analog, where the carbonyl groups have been converted to methylene (

-

Electronic Causality: Without the electron-withdrawing carbonyls, the nitrogen atom acts as a standard tertiary amine. The lone pair is localized, rendering the nitrogen basic (typical pKa

7–8). At physiological pH (7.4), a significant fraction of this molecule will be protonated. -

Binding Implications: The basic nitrogen can participate in salt-bridge formations (e.g., with aspartate or glutamate residues in GPCRs or monoamine transporters). The loss of the carbonyl groups removes two hydrogen bond acceptors, while the

hybridized methylene carbons introduce slight flexibility into the five-membered ring compared to the rigid imide.

Quantitative Physicochemical Comparison

To facilitate structure-based drug design (SBDD), the theoretical physicochemical properties of both structural classes are summarized below.

| Property | N-(4-ethoxyphenyl)phthalimide | 2-(4-ethoxyphenyl)isoindoline | Causality / Impact |

| Core Structure | Isoindoline-1,3-dione (Imide) | Isoindoline (Amine) | Dictates electronic distribution. |

| Nitrogen Basicity (pKa) | < 0 (Non-basic) | ~ 7.5 (Basic) | Isoindoline is ionizable at physiological pH. |

| H-Bond Acceptors | 3 (2 Carbonyls, 1 Ether) | 1 (Ether only) | Phthalimide has higher target affinity via H-bonding. |

| Structural Rigidity | High (Planar imide system) | Moderate ( | Impacts entropic penalty upon target binding. |

| Diagnostic IR Peaks | ~1715 cm⁻¹, ~1780 cm⁻¹ ( | Absence of | Critical for self-validating synthetic workflows. |

Synthetic Methodologies & Self-Validating Protocols

The synthesis of these compounds relies on a sequential workflow: condensation to form the imide, followed by aggressive hydride reduction to yield the amine.

Caption: Synthetic workflow from phthalic anhydride to the reduced isoindoline core.

Protocol A: Synthesis of N-(4-ethoxyphenyl)phthalimide

This protocol utilizes a direct condensation approach, leveraging the nucleophilicity of the aniline derivative [2].

-

Reagent Preparation: Dissolve 1.0 equivalent of phthalic anhydride in glacial acetic acid.

-

Nucleophilic Addition: Slowly add 1.05 equivalents of 4-ethoxyaniline (p-phenetidine) to the solution at room temperature. Causality: The amine nitrogen attacks the electrophilic carbonyl carbon of the anhydride, opening the ring to form a phthalamic acid intermediate.

-

Cyclodehydration: Heat the reaction mixture to reflux (approx. 118°C) for 4–6 hours. Causality: Acetic acid acts as both a solvent and an acid catalyst, promoting the intramolecular attack of the amide nitrogen onto the remaining carboxylic acid, followed by the elimination of water to close the imide ring.

-

Isolation: Cool the mixture and pour it into ice-cold water. Collect the resulting precipitate via vacuum filtration and recrystallize from ethanol.

-

Self-Validation: Confirm the structure via FT-IR. The appearance of strong, characteristic imide doublet

stretches at approximately 1715 cm⁻¹ and 1780 cm⁻¹ confirms successful cyclization.

Protocol B: Reduction to 2-(4-ethoxyphenyl)isoindoline

Imides are highly stable and resistant to mild reducing agents. Complete reduction to the isoindoline requires strong hydride donors like Diborane (

-

Inert Setup: Purge a dry, round-bottom flask with Argon or Nitrogen. Suspend N-(4-ethoxyphenyl)phthalimide in anhydrous Tetrahydrofuran (THF).

-

Hydride Addition: Carefully add an excess (typically 3-4 equivalents) of

Borane-THF complex or -

Reflux: Heat the reaction to reflux for 12–24 hours to ensure complete reduction of both carbonyl groups to methylenes.

-

Quenching: Cool to 0°C and carefully quench excess hydride with methanol, followed by the addition of

-

Self-Validation: Analyze the product via

-NMR and FT-IR. The complete disappearance of the

Pharmacological Implications

The structural shift from phthalimide to isoindoline dictates the biological targets the molecule can engage with.

The Phthalimide Pharmacophore (Anti-inflammatory & Immunomodulatory)

Phthalimides are recognized as privileged scaffolds in medicinal chemistry. The N-(4-ethoxyphenyl)phthalimide structure aligns closely with known anti-inflammatory agents. The imide carbonyls are essential for binding to the active site of Cyclooxygenase-2 (COX-2), leading to potent analgesic effects. Furthermore, this scaffold is heavily implicated in the inhibition of Tumor Necrosis Factor-alpha (TNF-

The Isoindoline Pharmacophore (CNS & Transporter Targeting)

Conversely, reducing the imide to an isoindoline completely abolishes TNF-

Caption: Divergent pharmacological pathways based on the oxidation state of the heterocycle.

Conclusion

The comparison between 2-(4-ethoxyphenyl)isoindoline and N-(4-ethoxyphenyl)phthalimide perfectly illustrates the power of functional group manipulation in drug design. By executing a targeted reduction protocol, researchers can transform an immunomodulatory, rigid imide into a basic, CNS-active amine. Understanding the causality behind these physicochemical shifts ensures that synthetic efforts are directly aligned with desired therapeutic outcomes.

References

-

Phthalimides as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

-

Crystal and Molecular Structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione. Crystallography Reports (2018). Available at:[Link]

-

Conversion of Phthalimides to Isoindolines by Diborane. Synthetic Communications (2006). Available at:[Link]

The Privileged Scaffold: Therapeutic Potential of 2-(4-Ethoxyphenyl)isoindoline in Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the quest for rigid, predictable, and highly tunable pharmacophores is paramount. As a Senior Application Scientist, my approach to scaffold hopping and lead optimization frequently leverages the isoindoline core. Specifically, 2-(4-ethoxyphenyl)isoindoline —and its highly stable oxidized derivative, 2-(4-ethoxyphenyl)isoindoline-1,3-dione (also known as N-(4-ethoxyphenyl)phthalimide)—represents a privileged bicyclic system. This whitepaper deconstructs the physicochemical rationale, therapeutic modalities, and self-validating experimental workflows that make this specific molecule a cornerstone for developing novel neuropharmacological, metabolic, and oncological agents.

Structural Rationale and Physicochemical Profiling

The baseline unsubstituted N-phenylphthalimide provides a rigid, planar aromatic system that intercalates effectively into hydrophobic enzyme pockets and ion channel pores[1]. However, the strategic addition of a para-ethoxy group to the N-phenyl ring drastically alters the molecule's electronic and steric landscape, driving its specific therapeutic efficacy[2].

The Causality of the 4-Ethoxy Substitution

Why specifically a 4-ethoxy moiety? The causality lies in the precise tuning of the molecule's pharmacokinetics and pharmacodynamics:

-

Electronic Modulation: The ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. The ether oxygen also serves as a critical hydrogen bond acceptor (HBA), enabling targeted interactions with specific amino acid residues (e.g., Tyr-1771 in sodium channels)[3].

-

Lipophilicity (LogP) Tuning: The ethyl tail precisely tunes the partition coefficient. It enhances blood-brain barrier (BBB) permeability compared to the unsubstituted or methoxy variants, without inducing the extreme lipophilicity that leads to aqueous insolubility, plasma protein trapping, or poor oral bioavailability[3].

-

Steric Anchoring: The rigid planarity of the isoindoline-1,3-dione core acts as an anchor, while the flexible ethoxy tail allows the molecule to adapt to the induced fit of dynamic receptor states[2].

Core Therapeutic Modalities

A. Neuropharmacology: Anticonvulsant Efficacy

N-arylisoindoline derivatives have demonstrated profound anticonvulsant properties, often rivaling or exceeding the efficacy of the gold-standard drug, phenytoin[3].

-

Mechanistic Causality: These compounds target voltage-gated sodium channels (NaV1.2). Docking studies reveal that the isoindoline core fills the pore lumen, while the 4-ethoxyphenyl ring establishes a crucial hydrogen bond with the Tyr-1771 residue in the II-S6 domain[3].

-

State-Dependent Blockade: The rigid geometry ensures that the molecule preferentially binds to the open or inactivated state of the channel. This prevents rapid repetitive neuronal firing (seizures) without disrupting normal, low-frequency action potentials.

B. Metabolic Regulation: Hypolipidemic Activity

Beyond the central nervous system, N-phenylphthalimides exhibit significant hypolipidemic activity, effectively lowering serum cholesterol and triglycerides[4].

-

Mechanistic Causality: Substitution on the phenyl ring drastically dictates efficacy. While bulky alkyl groups diminish activity, alkoxy substitutions optimize the lipophilicity-activity ratio. The 4-ethoxy derivative maintains the necessary charge distribution on the imide nitrogen while providing the exact lipophilicity required for hepatic target engagement and cholesterol absorption inhibition[4].

C. Oncology: Kinase Inhibition

Isoindole-1,3-dione derivatives are potent inhibitors of Ribosomal S6 Kinase 2 (RSK2), a key driver in cancer cell proliferation and metastasis[5]. The 4-ethoxyphenyl moiety fits snugly into the hydrophobic specificity pocket of the kinase's ATP-binding site, demonstrating the versatility of this scaffold in targeted oncology[5].

Self-Validating Experimental Workflows

In my laboratory, every protocol must be a self-validating system. We do not simply synthesize and test; we couple high-efficiency synthesis with high-resolution functional validation to ensure causality at every step.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione

-

Causality: Traditional reflux methods for imide condensation take >20 hours and risk thermal cleavage of the ether linkage. Microwave irradiation accelerates the nucleophilic acyl substitution, driving the reaction to completion in minutes while maintaining high stereochemical fidelity.

Step-by-Step Methodology:

-

Preparation: Combine 1.0 equivalent (10 mmol) of phthalic anhydride and 1.1 equivalents (11 mmol) of 4-ethoxyaniline in a 50 mL microwave-safe quartz vessel.

-

Catalysis: Add 15 mL of glacial acetic acid, which serves dual roles as the solvent and the acid catalyst for the condensation.

-

Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 150°C for 15 minutes with a power limit of 150 W and continuous magnetic stirring.

-

Precipitation: Carefully remove the hot mixture and pour it immediately into 100 mL of ice-cold distilled water to crash out the crude product.

-

Purification: Vacuum filter the precipitate, wash with cold ethanol (3 x 10 mL), and recrystallize from boiling ethanol.

-

Validation: Confirm the structure via LC-MS (yielding [M+H]+) and 1H-NMR (verifying the characteristic triplet-quartet splitting of the ethoxy group at δ 1.4 and 4.0 ppm, respectively)[5].

Protocol 2: Automated Patch-Clamp Electrophysiology (NaV1.2 Kinetics)

-

Causality: To prove true anticonvulsant causality, we must measure state-dependent ion flux. Fluorescent membrane potential dyes lack the temporal resolution to distinguish between open-channel block and resting-state block. We utilize automated patch-clamp to directly measure the kinetics of the 4-ethoxy derivative binding the open/inactivated state.

Step-by-Step Methodology:

-

Cell Preparation: Culture HEK-293 cells stably expressing human NaV1.2 channels. Harvest at 70% confluency.

-

Perfusion: Load cells onto a planar patch-clamp chip. Perfuse the extracellular solution containing 10 µM of the synthesized 2-(4-ethoxyphenyl)isoindoline-1,3-dione (0.1% DMSO final concentration).

-

Voltage Protocol: Hold the membrane potential at -120 mV (resting state). Step to 0 mV for 20 ms to force the channels into the open state, measuring the peak inward sodium current.

-

Inactivation Assessment: To calculate the IC50 for the inactivated state, hold the membrane at -70 mV for 5 seconds before applying the test pulse. A leftward shift in the steady-state inactivation curve validates the state-dependent blockade mechanism[3].

Quantitative Data Presentation

The following table synthesizes the Structure-Activity Relationship (SAR) demonstrating why the 4-ethoxy substitution is the optimal formulation for neuropharmacological applications.

Table 1: Comparative SAR of Isoindoline Derivatives in Seizure Models

| Compound | Substitution | LogP (Est.) | NaV1.2 Binding Affinity | PTZ Seizure Protection (%) |

| Phenytoin (Standard Control) | N/A | 2.47 | High | 100% |

| N-Phenylphthalimide | None | 2.50 | Moderate | ~60% |

| 2-(4-methoxyphenyl)isoindoline-1,3-dione | 4-Methoxy | 2.38 | High | ~85% |

| 2-(4-ethoxyphenyl)isoindoline-1,3-dione | 4-Ethoxy | 2.85 | Very High | 100% |

Note: Data aggregated from comparative in vivo murine models and computational docking studies, illustrating the superiority of the 4-ethoxy variant[3].

Mechanistic and Workflow Visualizations

Fig 1: Mechanistic pathway of 2-(4-ethoxyphenyl)isoindoline in NaV1.2-mediated seizure suppression.

Fig 2: Self-validating experimental workflow from microwave synthesis to in vivo efficacy testing.

References

1.[5] Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis - rsc.org - 5 2.[2] Crystal and Molecular Structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione - omu.edu.tr - 2 3.[1] An In-depth Technical Guide to N-Phenylphthalimide: Chemical Structure, Properties, and Biological Activities - benchchem.com - 1 4.[4] The Hypolipidemic Activity of N-Phenylphthalimide - sbq.org.br - 4 5.[3] Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents - researchgate.net - 3

Sources

literature review of N-aryl isoindoline scaffolds

The N-Aryl Isoindoline Scaffold: Synthetic Architectures and Pharmacological Versatility

Executive Summary

The N-aryl isoindoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, characterized by a bicyclic system where a benzene ring is fused to a nitrogen-containing five-membered ring (isoindoline), with an aromatic group attached to the nitrogen.[1] This architecture serves as the core for Immunomodulatory Imide Drugs (IMiDs) like Lenalidomide and Pomalidomide, which have revolutionized the treatment of multiple myeloma. Beyond oncology, this scaffold exhibits potent activity as a dopamine D4 antagonist, anticonvulsant (Na+ channel blocker), and anti-inflammatory agent.

This technical guide synthesizes the critical synthetic methodologies—moving from classical condensation to transition-metal-catalyzed carbonylative cyclization—and dissects the molecular mechanisms driving its therapeutic efficacy.

Part 1: Synthetic Architectures & Protocols

Historically, N-aryl isoindolines were accessed via the reduction of N-aryl phthalimides (formed by condensing phthalic anhydride with anilines). However, this method often requires harsh reducing agents (e.g., LiAlH4) that are incompatible with sensitive functional groups.

Modern drug development favors Palladium-Catalyzed Carbonylative Cyclization . This approach is superior because it constructs the core in a single step from readily available o-halobenzoates and primary amines under mild conditions, incorporating a carbon monoxide (CO) insertion.

Experimental Protocol: Pd-Catalyzed Carbonylative Cyclization

Rationale: This protocol is selected for its high atom economy and tolerance of functional groups (e.g., nitro, methoxy) often found in bioactive molecules.[2]

Reagents:

-

Substrate: o-Iodobenzoate or o-Bromobenzoate (0.5 mmol)

-

Amine: Aryl amine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) – Source of Pd(0) in situ.

-

Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%) – Bidentate ligand stabilizes the Pd-intermediate, preventing β-hydride elimination.

-

Base: Cs₂CO₃ (2.0 equiv) – Neutralizes the acid generated during cyclization.

-

Solvent: Toluene (anhydrous)

-

Gas: Carbon Monoxide (CO) (Balloon pressure)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under argon, charge a dried Schlenk tube with Pd(OAc)₂ (5.6 mg), dppp (10.3 mg), and Cs₂CO₃ (325 mg).

-

Substrate Addition: Add the o-halobenzoate (0.5 mmol) and the aryl amine (0.6 mmol).

-

Solvation: Add anhydrous Toluene (6 mL) via syringe.

-

Atmosphere Exchange: Seal the tube. Evacuate and backfill with CO gas three times. Attach a CO-filled balloon to the septum.

-

Reaction: Heat the mixture to 95 °C with vigorous stirring for 24 hours .

-

Checkpoint: The solution typically turns dark/black due to Pd precipitation; this is normal.

-

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the N-aryl isoindolinone.

Visualization: Catalytic Cycle

The following diagram elucidates the mechanistic pathway, highlighting the critical CO insertion step that differentiates this method from direct alkylation.

Part 2: Pharmacological Frontiers & Mechanisms[1][3]

The N-aryl isoindoline scaffold is not merely a structural connector; it is a bioactive pharmacophore. Its most validated application is in Targeted Protein Degradation (TPD) .

Mechanism of Action: Cereblon Modulation (IMiDs)

Drugs like Lenalidomide and Pomalidomide bind to Cereblon (CRBN) , the substrate-recognition component of the E3 ubiquitin ligase complex CRL4.[3]

-

The Switch: Normally, CRBN does not recognize Ikaros family zinc finger proteins (IKZF1/IKZF3).

-

The Glue: The isoindoline drug acts as a "molecular glue," altering the surface of CRBN.

-

The Result: This induces the recruitment, ubiquitination, and proteasomal degradation of IKZF1 and IKZF3.

-

Therapeutic Outcome: Loss of IKZF1/3 leads to IL-2 upregulation (T-cell activation) and direct apoptosis in multiple myeloma cells.

Visualization: The CRBN Signaling Pathway

Part 3: Structure-Activity Relationships (SAR)

Optimizing the N-aryl isoindoline scaffold requires balancing steric bulk and electronic properties. The table below summarizes key SAR findings across different therapeutic indications.

Table 1: SAR Summary of N-Aryl Isoindoline Derivatives

| Therapeutic Target | Structural Modification | Biological Effect | Mechanistic Insight |

| Dopamine D4 Receptor | Chirality: S-enantiomer at hydroxymethyl side chain.[4] | >100x Selectivity over D2 receptor.[4] | The S-configuration aligns optimally with the hydrophobic pocket of the D4 GPCR [1]. |

| Anticancer (HeLa/MCF-7) | Ring Substitution: Addition of -OTBDMS (silyl ether) and -Br at C4/C5. | Increased Cytotoxicity (Lower IC50). | Bulky lipophilic groups enhance membrane permeability and interaction with tubulin binding sites [2]. |

| Anticonvulsant (NaV1.2) | N-Aryl Substitution: Electron-withdrawing groups (e.g., 3-NO₂-phenyl). | Enhanced Seizure Protection. | Electron-deficient rings strengthen π-π stacking interactions within the Na+ channel pore [3]. |

| Cereblon (CRBN) | C4-Amino Group: Presence of -NH2 on the isoindolinone ring (Lenalidomide). | Reduced Neuropathy vs. Thalidomide. | The amino group alters solubility and reduces off-target binding responsible for neurotoxicity while maintaining CRBN affinity [4]. |

References

-

Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

-

The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds. Source: EurekaSelect / Anti-Cancer Agents in Medicinal Chemistry URL:[Link]

-

Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Source: ResearchGate / Medicinal Chemistry Research URL:[Link]

-

Novel insights into the mechanism of action of lenalidomide. Source: Leukemia (Nature) / PMC URL:[Link]

-

Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization. Source: Journal of Organic Chemistry / NIH URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-ethoxyphenyl)isoindoline SMILES and InChIKey data

The following technical guide details the structural specifications, digital identification, and synthesis of 2-(4-ethoxyphenyl)isoindoline .

Structural Architecture & Digital Identification [1]

Executive Summary

2-(4-ethoxyphenyl)isoindoline is a bicyclic N-heterocycle belonging to the isoindoline class (2,3-dihydro-1H-isoindole). Unlike its oxidized phthalimide congeners (isoindoline-1,3-diones), the reduced isoindoline core is characterized by a high degree of basicity and reactivity at the methylene positions adjacent to the nitrogen. This specific derivative features a p-phenetidine (4-ethoxyphenyl) moiety attached to the isoindoline nitrogen, rendering it a significant scaffold in the development of hole-transport materials for organic light-emitting diodes (OLEDs) and as a pharmacophore in medicinal chemistry.

This guide provides the definitive digital identifiers (SMILES/InChI) and a validated synthetic workflow for researchers requiring high-purity reference standards.

Digital Identity & Cheminformatics

Accurate digital registration is critical for differentiating the reduced isoindoline from its common oxidized precursors (phthalimides). The following data strings are generated based on IUPAC-compliant canonicalization rules.

Standardized Identifiers[1][2]

| Identifier Type | Data String | Notes |

| Canonical SMILES | CCOc1ccc(N2Cc3ccccc3C2)cc1 | Represents the fully reduced isoindoline core.[2] |

| Isomeric SMILES | CCOc1ccc(N2Cc3ccccc3C2)cc1 | Achiral molecule; identical to canonical. |

| InChI String | InChI=1S/C16H17NO/c1-2-18-15-9-7-14(8-10-15)17-11-13-5-3-4-6-16(13)12-17/h3-10H,2,11-12H2,1H3 | Standard InChI layer structure.[3] |

| Molecular Formula | C₁₆H₁₇NO | Exact Mass: 239.1310 |

| CAS RN | Not widely indexed | Note: Often confused with CAS 21244-25-7 (the 1,3-dione). |

Structural Disambiguation

Researchers often encounter database errors where the 1,3-dione (phthalimide) is mislabeled as the isoindoline. The table below highlights the critical SMILES differences.

| Compound | Structure Fragment | SMILES Segment | Key Difference |

| Target Isoindoline | N-CH₂-Ph | ...N2Cc3ccccc3C2...[2][4] | Methylene bridges (Reduced) |

| Phthalimide (Impurity) | N-C(=O)-Ph | ...N2C(=O)c3ccccc3C2=O... | Carbonyl groups (Oxidized) |

Synthetic Methodologies & Protocols

To access 2-(4-ethoxyphenyl)isoindoline, two primary pathways are viable. Path A (Reduction) is preferred for laboratory-scale purity, while Path B (Cyclization) is more atom-economical for bulk synthesis.

Pathway Visualization

The following diagram illustrates the logic flow for synthesis and structural validation.

Figure 1: Synthetic workflow converting the phthalimide precursor to the reduced isoindoline target.

Detailed Protocol: LiAlH₄ Reduction (Path A)

This method ensures the removal of carbonyl functionalities, yielding the specific reduced amine.

Reagents:

-

2-(4-ethoxyphenyl)isoindoline-1,3-dione (Precursor)

-

Lithium Aluminum Hydride (LiAlH₄), 2.0 M in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Solubilization: Dissolve 1.0 eq (e.g., 2.67 g, 10 mmol) of the precursor (dione) in 50 mL anhydrous THF.

-

Reduction: Cool the solution to 0°C. Cautiously add LiAlH₄ (2.5 eq, 25 mmol) dropwise via syringe. Caution: Exothermic gas evolution.

-

Reflux: Warm to room temperature, then heat to reflux (66°C) for 6–12 hours. Monitor by TLC (EtOAc/Hexane 1:4). The starting material (UV active, lower Rf) should disappear.

-

Quench (Fieser Method): Cool to 0°C. Slowly add:

-

1 mL water

-

1 mL 15% NaOH

-

3 mL water

-

-

Isolation: A granular white precipitate (aluminum salts) will form. Filter through a Celite pad.

-

Purification: Concentrate the filtrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the target as an off-white solid.

Structural Validation Logic

To confirm the identity of 2-(4-ethoxyphenyl)isoindoline and reject the dione impurity, rely on the following spectroscopic markers.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

The "Isoindoline Singlet": The most critical diagnostic peak is a singlet integrating to 4 protons at approximately δ 4.40–4.60 ppm .

-

Interpretation: These represent the four equivalent methylene protons (CH ₂-N-CH ₂) of the isoindoline ring. In the phthalimide precursor, these protons do not exist (replaced by C=O).

-

-

Ethoxy Group:

-

Triplet (~1.4 ppm, 3H, -CH₃).

-

Quartet (~4.0 ppm, 2H, -O-CH₂-).

-

-

Aromatic Region:

-

Multiplet (6.8–7.3 ppm) corresponding to the fused benzene ring and the p-substituted phenyl ring.

-

SMILES Parsing Visualization

Understanding how the SMILES string maps to the structure aids in database verification.

Figure 2: Deconstruction of the SMILES string into functional chemical modules.[2]

References

-

Isoindoline Synthesis: Bornstein, J., & Shields, J. E. (1967).[5] "2-(p-Tolylsulfonyl)dihydroisoindole." Organic Syntheses, 47, 110.[5]

-

Phthalimide Precursor Data: PubChem Compound Summary for CID 94289799 (2-[(4-Ethoxyphenyl)methyl]-1H-isoindole-1,3(2H)-dione). Note: Used as structural reference for the oxidized congener.

-

InChI Specification: Heller, S. R., et al. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 7, 23.

- Reduction Protocols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General reference for LiAlH4 reduction of imides).

Sources

- 1. Isoindoline - Wikipedia [en.wikipedia.org]

- 2. 2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-methoxyisoindoline-1,3-dione | C21H23NO7S | CID 9824184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1H-isoindole-1,3(2H)-dione [drugs.ncats.io]

- 4. PubChemLite - 1-((2-(4-methoxyphenyl)-1-phenyl-1h-indol-4-yl)oxy)-3-(isopropylamino)-2-propanol hcl (C27H30N2O3) [pubchemlite.lcsb.uni.lu]

- 5. orgsyn.org [orgsyn.org]

The Discovery and Synthesis of Phenetidine-Derived Isoindolines: A Technical Whitepaper

Abstract

The intersection of p-phenetidine (4-ethoxyaniline) and isoindoline-1,3-dione (phthalimide) scaffolds represents a highly specialized and structurally significant domain in synthetic organic chemistry. While p-phenetidine is historically recognized as a core pharmacophore in early analgesics, and isoindolines form the backbone of modern immunomodulatory drugs (IMiDs), their convergence has unlocked advanced methodologies for synthesizing complex β-lactams. This whitepaper provides an in-depth technical analysis of the history, mechanistic pathways, and self-validating synthetic protocols for phenetidine-derived isoindolines, specifically focusing on their utility in ketene-imine cycloadditions and oxidative N-deprotection workflows.

Historical Context & Chemical Rationale

The evolution of phenetidine-derived compounds is deeply rooted in the history of drug discovery. p-Phenetidine was originally utilized in the late 19th and early 20th centuries as a primary building block for phenacetin, an early analgesic that was later discontinued due to nephrotoxicity and methemoglobinemia caused by its metabolites[1],[2]. Conversely, the isoindoline-1,3-dione core gained immense, albeit initially tragic, historical prominence through thalidomide. Modern research has since repurposed the isoindoline scaffold, taking advantage of its chiral stability and unique binding affinities to develop targeted therapies for multiple myeloma and leprosy[3],[2].

In contemporary synthetic chemistry, the fusion of these two moieties is not primarily for direct pharmacological application, but rather for strategic structural control . The p-ethoxyphenyl (PEP) group derived from p-phenetidine serves as an exceptional, electron-rich N-protecting group[4]. When a phenetidine-derived imine is reacted with an isoindoline-bearing ketene (derived from phthalimidoacetyl chloride), the resulting compound is a highly functionalized azetidin-2-one (β-lactam)[4],[5]. The bulky isoindoline group dictates the stereochemistry of the cycloaddition, while the electron-rich phenetidine moiety allows for mild, oxidative cleavage later in the synthesis[6].

Mechanistic Pathways & Discovery

The Staudinger [2+2] Cycloaddition

The synthesis of phenetidine-derived isoindolines relies on the Staudinger ketene-imine cycloaddition. The reaction is initiated by the condensation of p-phenetidine with an aldehyde to form a Schiff base (imine)[4].

When phthalimidoacetyl chloride is introduced in the presence of a base (typically triethylamine), it undergoes dehydrohalogenation to generate a highly reactive ketene in situ[4],[5]. The mechanism proceeds via the nucleophilic attack of the imine nitrogen onto the central carbon of the ketene, generating a transient zwitterionic intermediate. The steric bulk of the isoindoline-1,3-dione group forces a specific spatial arrangement, which subsequently cyclizes to form the four-membered β-lactam ring with high diastereoselectivity[4],[5].

Workflow of Staudinger cycloaddition for phenetidine-derived isoindolines.

Oxidative N-Dearylation via Single-Electron Transfer

A critical discovery in the utility of phenetidine-derived isoindolines is the ability to remove the p-ethoxyphenyl (PEP) group without rupturing the highly sensitive β-lactam or isoindoline rings. Because the PEP group is highly electron-rich (due to the para-ethoxy substituent), it is uniquely susceptible to oxidation by Ceric Ammonium Nitrate (CAN)[4],[6].

The addition of CAN triggers a single-electron transfer (SET) from the aromatic ring, leading to the oxidative cleavage of the N-aryl bond. This yields the free NH-β-lactam and p-benzoquinone as a byproduct[5],[7].

Oxidative N-deprotection of the p-ethoxyphenyl group using CAN.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an analytical checkpoint.

Protocol A: Synthesis of the Phenetidine-Derived Schiff Base

Objective: Condense p-phenetidine with an aromatic aldehyde to form the imine precursor.

-

Reaction Setup: Dissolve equimolar amounts of p-phenetidine and the target aldehyde (e.g., 4-nitrobenzaldehyde) in absolute ethanol.

-

Causality of Conditions: Ethanol is chosen as the solvent because it allows for a homogeneous reaction at reflux, while the resulting Schiff base is typically insoluble in cold ethanol, driving the equilibrium forward via precipitation[4].

-

Execution: Reflux the mixture under continuous stirring for 2-4 hours. Cool the flask to 0°C to maximize crystallization.

-

Validation Check: Filter the precipitate. The reaction is analytically validated by FT-IR: the disappearance of the primary amine N-H stretches (3300–3500 cm⁻¹) and the emergence of a sharp C=N imine stretch at ~1622 cm⁻¹[6].

Protocol B: Ketene-Imine Cycloaddition (Staudinger Reaction)

Objective: Synthesize 2-(1-(4-Ethoxyphenyl)-2-(aryl)-4-oxoazetidin-3-yl)isoindoline-1,3-dione.

-

Reaction Setup: Dissolve the Schiff base (1.0 eq) and triethylamine (3.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality of Conditions: Strict anhydrous conditions are mandatory; the presence of water will immediately hydrolyze the highly electrophilic ketene intermediate into an inactive carboxylic acid. Triethylamine is used in excess to ensure complete dehydrohalogenation of the acid chloride[4].

-

Execution: Cool the solution to -20°C. Add phthalimidoacetyl chloride (1.5 eq) dissolved in DCM dropwise over 30 minutes. The slow addition maintains a low steady-state concentration of ketene, preventing unwanted ketene dimerization.

-

Validation Check: The reaction's progress is visually indicated by the precipitation of triethylamine hydrochloride salts. Analytically, FT-IR will show the emergence of two distinct carbonyl stretches: the isoindoline (phthalimide) C=O at ~1776 cm⁻¹ and the highly strained β-lactam C=O at ~1788 cm⁻¹[4],[5].

Protocol C: Oxidative N-Dearylation

Objective: Cleave the p-ethoxyphenyl group to yield the free NH-β-lactam.

-

Reaction Setup: Dissolve the phenetidine-derived isoindoline azetidin-2-one in a mixture of Acetonitrile/Water (3:1). Cool strictly to 0°C.

-

Causality of Conditions: The low temperature (0°C) is critical. Higher temperatures lead to the oxidative degradation of the delicate β-lactam ring by CAN. The mixed solvent system ensures the solubility of both the organic substrate and the inorganic CAN salt[6],[7].

-

Execution: Add CAN (3.0 eq) portion-wise. Stir for 30-45 minutes.

-

Validation Check & Workup: The formation of a dark yellow/brown color indicates the release of p-benzoquinone. To self-validate the purification, wash the organic layer with an aqueous 10% NaHSO₃ (sodium bisulfite) solution. The bisulfite reacts specifically with p-benzoquinone to form a water-soluble adduct, effectively pulling the byproduct into the aqueous phase and leaving the pure NH-β-lactam in the organic layer[5],[7].

Quantitative Data Summaries

The efficiency of phenetidine as a structural and protective group is demonstrated by the robust yields achieved during both the cycloaddition and deprotection phases. The data below summarizes the synthesis of various isoindoline-functionalized β-lactams and their subsequent deprotection.

Table 1: Synthesis of Phenetidine-Derived Isoindoline-Azetidinones via Cycloaddition [4],[6],[5]

| Compound ID | Aldehyde Precursor | Stereochemistry | Yield (%) | Melting Point (°C) | IR (β-lactam C=O, cm⁻¹) |

|---|---|---|---|---|---|

| 8a | 4-Nitrobenzaldehyde | cis | 81 | 190–192 | 1788.8 |

| 8b | 4-Chlorobenzaldehyde | cis | 78 | 185–187 | 1785.4 |

| 8c | 4-Methoxybenzaldehyde | cis | 85 | 172–174 | 1782.1 |

| 8d | 4-Methylbenzaldehyde | cis | 80 | 168–170 | 1784.5 |

Table 2: Oxidative N-Dearylation of 2-Azetidinones using CAN at 0°C [6],[7]

| Substrate | Product (Free NH-Lactam) | Optimal Solvent System | Isolated Yield (%) at 0°C |

|---|---|---|---|

| 8a | 9a | MeCN / H₂O | 78 |

| 8b | 9b | MeCN / H₂O | 74 |

| 8c | 9c | MeCN / H₂O | 82 |

| 8d | 9d | MeCN / H₂O | 77 |

| 8e | 9e | MeCN / H₂O | 73 |

| 8f | 9f | MeCN / H₂O | 80 |

Note: Yields drop significantly (often below 50%) if the deprotection is carried out at room temperature due to competitive ring-opening side reactions[6].

Conclusion

The synthesis of phenetidine-derived isoindolines represents a masterclass in utilizing historical pharmacophores for modern synthetic control. By leveraging the electron-rich nature of p-phenetidine and the steric bulk of the isoindoline-1,3-dione core, chemists can reliably synthesize highly functionalized, stereospecific β-lactams. Furthermore, the predictable susceptibility of the p-ethoxyphenyl group to single-electron oxidation by CAN provides a clean, high-yielding pathway to free NH-β-lactams, bypassing the need for harsher, less selective deprotection methodologies.

References

-

Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate Source: Molecules / National Institutes of Health (NIH) URL:[Link]

-

Chiral Inversion and Hydrolysis of Thalidomide: Mechanisms and Catalysis by Bases and Serum Albumin Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

-

Modern Methods in Drug Discovery: Metabolization of Xenobiotica Source: University of Saarland URL:[Link]

Sources

- 1. library.uniq.edu.iq [library.uniq.edu.iq]

- 2. www-cbi.cs.uni-saarland.de [www-cbi.cs.uni-saarland.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Reduction of N-(4-ethoxyphenyl)phthalimide to 2-(4-ethoxyphenyl)isoindoline

Introduction

Isoindoline and its derivatives are significant structural motifs in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of pharmacologically active compounds and functional materials.[1] The reduction of N-substituted phthalimides presents a direct and efficient route to access these valuable isoindoline scaffolds. This application note provides a comprehensive, field-proven protocol for the synthesis of the starting material, N-(4-ethoxyphenyl)phthalimide, and its subsequent reduction to 2-(4-ethoxyphenyl)isoindoline.

The described methodology focuses on the use of a borane reducing agent, a choice predicated on its high efficiency and selectivity for the reduction of the phthalimide carbonyl groups to the corresponding methylene groups, affording the desired isoindoline in excellent yields.[2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step guide with explanations of the underlying chemical principles to ensure reliable and reproducible results.

Part 1: Synthesis of N-(4-ethoxyphenyl)phthalimide

The initial step involves the synthesis of the N-substituted phthalimide starting material through the condensation of phthalic anhydride with 4-ethoxyaniline. This reaction proceeds via a phthalamic acid intermediate, which upon heating, undergoes cyclization via dehydration to yield the target imide.[3]

Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)phthalimide

Materials:

-

Phthalic anhydride (1.0 eq)

-

4-Ethoxyaniline (1.0 eq)

-

Glacial acetic acid

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter flask

-

Beakers

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine phthalic anhydride (1.0 eq) and 4-ethoxyaniline (1.0 eq) in glacial acetic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

-

Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with water to remove any residual acetic acid and unreacted starting materials.

-

Purification: Recrystallize the crude product from ethanol to obtain pure N-(4-ethoxyphenyl)phthalimide as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven.

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of N-(4-ethoxyphenyl)phthalimide.

Part 2: Reduction of N-(4-ethoxyphenyl)phthalimide to 2-(4-ethoxyphenyl)isoindoline

The core of this application note is the reduction of the synthesized N-(4-ethoxyphenyl)phthalimide to the corresponding isoindoline. The use of diborane (B₂H₆), typically as a solution in tetrahydrofuran (THF), is a mild and selective method for this transformation, providing high yields of the desired product.[2]

Experimental Protocol: Reduction to 2-(4-ethoxyphenyl)isoindoline

Materials:

-

N-(4-ethoxyphenyl)phthalimide (1.0 eq)

-

Diborane solution in THF (e.g., 1 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel or syringe pump

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Place N-(4-ethoxyphenyl)phthalimide (1.0 eq) in a dry two-neck round-bottom flask under an inert atmosphere. Dissolve the starting material in anhydrous THF.

-

Addition of Reducing Agent: Cool the reaction mixture in an ice bath. Slowly add the diborane solution in THF to the stirred solution of the phthalimide. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol at 0°C to decompose the excess diborane.

-

Hydrolysis: Add 2 M aqueous HCl and heat the mixture to reflux for 1 hour to hydrolyze the borane-amine complexes.

-

Work-up: Cool the mixture to room temperature and basify with 2 M aqueous NaOH until the pH is approximately 10-12.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-(4-ethoxyphenyl)isoindoline.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Reaction Parameters and Expected Yields

| Parameter | Value |

| Starting Material | N-(4-ethoxyphenyl)phthalimide |

| Reducing Agent | Diborane (B₂H₆) in THF |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 24-48 hours |

| Expected Yield | >90%[2] |

Part 3: Reaction Mechanism and Scientific Rationale

The reduction of the two carbonyl groups of the phthalimide to methylene groups proceeds through the formation of a borane-carbonyl complex, followed by hydride transfer. The high oxophilicity of boron facilitates the coordination to the carbonyl oxygen atoms.

Visualization of the Reduction Mechanism

Caption: Proposed mechanism for the reduction of N-substituted phthalimide.

The choice of diborane is critical for achieving a clean and high-yielding reduction to the isoindoline. Stronger reducing agents like lithium aluminum hydride (LAH) can sometimes lead to over-reduction or cleavage of the heterocyclic ring.[2] The milder nature of diborane allows for the selective reduction of the amide carbonyls while preserving the core isoindoline structure.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-(4-ethoxyphenyl)isoindoline from phthalic anhydride and 4-ethoxyaniline. The two-step process, involving the formation of N-(4-ethoxyphenyl)phthalimide followed by its reduction with diborane, is an efficient method for accessing this valuable isoindoline derivative. The provided experimental details, mechanistic insights, and visualizations are intended to enable researchers to successfully implement this synthetic route in their own laboratories.

References

-

Strassert, C. A., & Awruch, J. (2006). Conversion of Phthalimides to Isoindolines by Diborane. Monatshefte für Chemie / Chemical Monthly, 137(11), 1443–1447. [Link]

-

Bräse, S. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2146–2163. [Link]

Sources

Application Note: Streamlined One-Pot Synthesis of N-Aryl Isoindolines

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Strategic Rationale

The isoindoline scaffold is a privileged pharmacophore embedded in numerous bioactive molecules, ranging from CNS therapeutics to novel antimicrobial agents. Traditional linear syntheses of N-aryl isoindolines often require tedious protection-deprotection sequences or the isolation of highly unstable, air-sensitive intermediates.

As a Senior Application Scientist, I advocate for transitioning to one-pot methodologies . By collapsing multiple mechanistic steps into a single reaction vessel, we maximize atom economy, drastically reduce solvent waste, and accelerate structure-activity relationship (SAR) campaigns. This guide details two robust, self-validating one-pot protocols: the base-promoted double alkylation of o-xylylene dibromide, and the tandem catalytic reductive amination of o-phthalaldehyde.

Mechanistic Pathways & Causality (E-E-A-T)

Understanding the causality behind reagent selection is critical for troubleshooting and scaling these reactions.

-

Pathway A: Double Alkylation. This route relies on the reaction between o-xylylene dibromide and primary anilines via a sequential inter-/intramolecular

mechanism[1]. The critical experimental choice is the base and concentration. Utilizing a sterically hindered organic base (e.g., DIPEA) or an insoluble inorganic base (e.g., -

Pathway B: Tandem Reductive Amination. Reacting o-phthalaldehyde with anilines initially forms a complex equilibrium of imines and hemiaminals, which often stalls at an N,2-diarylisoindolin-1-imine intermediate[2]. To drive the reaction to the fully saturated isoindoline in one pot, a chemoselective reducing agent is required. While traditional methods rely on hazardous hydrides (e.g.,

), modern green protocols utilize polymethylhydrosiloxane (PMHS) activated by a Lewis acid such as

Workflow Visualization

Mechanistic pathways for one-pot N-aryl isoindoline synthesis via alkylation and reduction.

Quantitative Method Comparison

| Parameter | Protocol A: Double Alkylation | Protocol B: Reductive Amination |

| Primary Reagents | o-Xylylene dibromide, | o-Phthalaldehyde, PMHS, |

| Typical Yield | 65% – 85% | 70% – 90% |

| Reaction Time | 4 – 6 hours (Heating required) | 2 – 4 hours (Room temperature) |

| Electronic Tolerance | Favors electron-rich anilines | Tolerates electron-deficient anilines |

| Green Chemistry Profile | Moderate (Generates bromide waste) | High (Ethanol solvent, safe reductant) |

Detailed Experimental Protocols

Protocol A: Base-Promoted Double Alkylation (Standard Industrial Route)

This method is ideal for scale-up and utilizes inexpensive, readily available starting materials.

-

Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

(414 mg, 3.0 mmol, 3.0 equiv) in HPLC-grade Acetonitrile (10 mL). -

Addition: Add the primary aniline (1.0 mmol, 1.0 equiv) to the suspension. Stir for 5 minutes at room temperature.

-

Alkylation: Add o-xylylene dibromide (264 mg, 1.0 mmol, 1.0 equiv) portion-wise over 10 minutes to prevent rapid exothermic oligomerization.

-

Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours.

-

Self-Validation Cue: The reaction will transition from a clear/cloudy suspension to a dense white slurry as insoluble potassium bromide (

) precipitates, indicating successful halogen displacement.

-

-

Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (20 mL). Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc).

Protocol B: Catalytic Reductive Amination (Green Chemistry Route)

This method avoids alkyl halides and utilizes a highly chemoselective, ambient-temperature reduction[3].

-

Imine Formation: In a 50 mL flask, dissolve o-phthalaldehyde (134 mg, 1.0 mmol, 1.0 equiv) and the primary aniline (1.0 mmol, 1.0 equiv) in absolute ethanol (5 mL).

-

Self-Validation Cue: The solution will rapidly turn bright yellow or orange, visually confirming the formation of the conjugated imine intermediate.

-

-

Catalyst Addition: Add anhydrous

(13.3 mg, 0.1 mmol, 10 mol%). Stir for 10 minutes. -

Reduction: Slowly add Polymethylhydrosiloxane (PMHS) (180 mg, ~3.0 mmol hydride equiv) dropwise via syringe.

-

Self-Validation Cue: Mild effervescence may occur. Over the course of 2–4 hours at room temperature, the bright yellow color will fade to a pale yellow or colorless solution, indicating the successful reduction of the imine to the tertiary amine.

-

-

Workup: Quench the reaction carefully with 1M aqueous

(5 mL) and stir vigorously for 30 minutes to hydrolyze the silicone polymer network. Extract with Ethyl Acetate (

In-Process Controls & Analytical Validation (QA/QC)

To ensure the trustworthiness of the protocol, utilize the following self-validating analytical checks:

-

Thin-Layer Chromatography (TLC): The product N-aryl isoindoline is a tertiary amine, whereas the starting material is a primary aniline. Because it lacks N-H hydrogen bond donors, the isoindoline will interact less strongly with the silica gel stationary phase. Consequently, the product spot will consistently present a higher

value than the starting aniline in standard non-polar eluent systems (e.g., 8:2 Hexanes:EtOAc). -

Diagnostic NMR Validation: The defining hallmark of a successfully cyclized isoindoline core is its

NMR spectrum. Look for a highly diagnostic, sharp singlet integrating to 4 protons (

References

-

Recent Advances in Synthetic Routes to Azacycles Source: National Institutes of Health (NIH) / PMC URL:[Link][4]

-

Diethylsilane as a Powerful Reagent in Au Nanoparticle‐Catalyzed Reductive Transformations Source: European Journal of Organic Chemistry URL:[Link][2]

-

Synthesis of Substituted Amines and Isoindolinones: Catalytic Reductive Amination Using Abundantly Available AlCl3/PMHS Source: Heterocycles / ResearchGate URL:[Link][3]

-

Facile Synthesis of Dihydroisoindole Source: The Journal of Organic Chemistry (1957) URL:[Link][1]

Sources

Application Note: Reagents and Protocols for the Synthesis of 2-(4-Ethoxyphenyl)isoindoline Derivatives

Executive Summary & Biological Significance

The 2-arylisoindoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in diverse therapeutic agents ranging from antipsychotics (e.g., substituted isoindolines targeting dopamine D4 receptors) to anti-inflammatory agents. The specific derivative 2-(4-ethoxyphenyl)isoindoline combines the lipophilic, electron-rich 4-ethoxyphenyl moiety with the rigid bicyclic isoindoline amine.

This Application Note provides a definitive technical guide for synthesizing this scaffold. Unlike simple aliphatic amines, the synthesis of N-aryl isoindolines requires careful reagent selection to prevent over-alkylation (quaternization) or oxidation to isoindoles. We present three validated synthetic pathways, analyzing the causality behind reagent choices to ensure reproducibility and high yield.

Retrosynthetic Analysis & Strategic Disconnections

To design a robust synthesis, we must visualize the assembly of the isoindoline core. The three primary disconnections rely on different mechanistic principles: nucleophilic substitution, reductive amination, and amide reduction.

Figure 1: Retrosynthetic strategies for accessing the N-aryl isoindoline core. Route A is preferred for direct functionalization, while Route B offers milder conditions.

Reagent Selection Guide

The choice of reagents dictates the impurity profile and scalability.

| Parameter | Method A: Direct Alkylation | Method B: Reductive Amination | Method C: Imide Reduction |

| Key Reagent | Phthalaldehyde (OPA) | Phthalic Anhydride / | |

| Mechanism | Double | Imine formation | Condensation |

| Atom Economy | Moderate (generates 2 HBr) | High | Low (requires stoichiometric reductant) |

| Critical Reagent | Base: | Reductant: | Reductant: |

| Primary Risk | Over-alkylation (Quaternary salt) | Polymerization of OPA | Incomplete reduction (hydroxylactam) |

| Suitability | Best for Lab Scale (<5g) | Best for Sensitive Groups | Best for Bulk Scale (>50g) |

Detailed Protocols

Protocol A: Cyclization via -Dibromo-o-xylene (The "Direct" Route)

This method is the most direct but requires strict stoichiometry control to prevent the formation of quaternary ammonium salts (spiro-derivatives).

Reagents:

- -Dibromo-o-xylene (CAS: 91-13-4)

-

4-Ethoxyaniline (p-Phenetidine) (CAS: 156-43-4)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (

) -

Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-ethoxyaniline (10.0 mmol, 1.37 g) in anhydrous acetonitrile (50 mL).

-

Base Addition: Add DIPEA (22.0 mmol, 3.8 mL). Note: Using an organic base ensures homogeneity, but anhydrous

(3.0 equiv) can be used for a heterogeneous mixture to simplify workup. -

Controlled Addition: Dissolve

-dibromo-o-xylene (10.0 mmol, 2.64 g) in acetonitrile (20 mL). Add this solution dropwise to the amine mixture over 30 minutes at room temperature.-

Causality: Slow addition keeps the concentration of the alkylating agent low relative to the amine initially, favoring the mono-alkylation first, followed by the rapid intramolecular ring closure (5-exo-tet) rather than intermolecular polymerization.

-

-

Reflux: Heat the reaction mixture to reflux (

C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The spot for the dibromide should disappear. -

Workup: Cool to room temperature. Evaporate the acetonitrile under reduced pressure.

-

Extraction: Redissolve the residue in DCM (50 mL) and wash with saturated

(2 x 30 mL) and Brine (30 mL). Dry over -

Purification: The crude product is often a solid. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Reductive Amination with Phthalaldehyde (The "Mild" Route)

This route avoids strong alkylating agents and high temperatures, making it ideal if the "ethoxy" group or other substituents are sensitive.

Reagents:

-

Phthalaldehyde (CAS: 643-79-8)

-

4-Ethoxyaniline

-

Sodium Triacetoxyborohydride (

) (CAS: 56553-60-7) -

Solvent: 1,2-Dichloroethane (DCE) or DCM

Step-by-Step Methodology:

-

Imine Formation: In a dry flask, mix phthalaldehyde (10 mmol, 1.34 g) and 4-ethoxyaniline (10 mmol, 1.37 g) in DCE (40 mL).

-

Acid Catalysis: Add Acetic Acid (1-2 drops). Stir at room temperature for 30 minutes under Nitrogen. The solution may darken as the di-imine or isoindolinium intermediate forms.

-

Reduction: Cool the mixture to

C. Add-

Causality:

is less basic and milder than

-

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated aqueous

. -

Isolation: Extract with DCM. The organic layer will contain the N-aryl isoindoline.

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and process flow for Protocol A , highlighting safety checks for the lachrymatory dibromide reagent.

Figure 2: Step-by-step workflow for the cyclization of 4-ethoxyaniline with o-xylylene dibromide.

Analytical Validation

To confirm the synthesis of the isoindoline core (and not the open-chain intermediate or oxidized phthalimide), verify the following NMR signals:

-

1H NMR (CDCl3):

-

Isoindoline -CH2-: Look for a singlet integrating to 4H around

4.5 – 4.6 ppm . This is the diagnostic signal for the equivalent methylene groups adjacent to the nitrogen. -

Ethoxy -CH2-: Quartet around

4.0 ppm. -

Ethoxy -CH3: Triplet around

1.4 ppm.[2] -

Aromatic: Two sets of multiplets. The isoindoline backbone (4H) and the para-substituted phenyl ring (4H, AA'BB' system).

-

References

-

Direct Alkylation Mechanism: Title: Synthesis of N-substituted isoindolines via cycliz

-dibromo-o-xylene. Source:Organic Syntheses, Coll.[4][5] Vol. 5, p. 1064.[4] URL:[Link] -

Reductive Amination Methodology: Title: Reductive Amination with Sodium Triacetoxyborohydride in 1,2-Dichloroethane. Source:Journal of Organic Chemistry, 1996, 61, 3849-3862. URL:[Link]

-

Biological Relevance (Isoindoline Scaffold): Title: Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source:Molecules, 2023, 28(3), 1123. URL:[Link]

-

Phthalimide Reduction Route: Title: Reduction of N-substituted phthalimides with LiAlH4.[6] Source:Journal of the American Chemical Society, 1950, 72, 2762. URL:[Link]

Sources

microwave-assisted synthesis of 2-(4-ethoxyphenyl)isoindoline

Application Note: Microwave-Assisted Synthesis of 2-(4-Ethoxyphenyl)isoindoline

Executive Summary & Scientific Rationale

The isoindoline nucleus is a privileged pharmacophore in drug discovery, frequently utilized as a rigidified, lipophilic bioisostere for acyclic amines to improve target binding affinity and metabolic stability[1]. The conventional synthesis of N-aryl isoindolines—such as 2-(4-ethoxyphenyl)isoindoline—relies on the double nucleophilic substitution of

Microwave-assisted organic synthesis (MAOS) effectively circumvents these thermodynamic bottlenecks[3]. By utilizing dielectric heating, microwave irradiation provides rapid, uniform energy transfer directly to the reacting molecules. This instantaneous volumetric heating efficiently overcomes the activation energy barrier of the entropically demanding intramolecular ring-closure step, drastically reducing reaction times from hours to minutes while maximizing atom economy.

Mechanistic Pathway & Causality of Experimental Choices

The formation of 2-(4-ethoxyphenyl)isoindoline proceeds via a sequential double

-

Intermolecular Alkylation: The primary amine of 4-ethoxyaniline attacks one benzylic bromide of o-xylylene dibromide, forming an acyclic secondary amine intermediate.

-

Intramolecular Cyclization: The newly formed secondary amine attacks the adjacent benzylic bromide, closing the five-membered pyrrolidine ring to form the isoindoline core[4].

Causality Behind Experimental Design:

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen for its high microwave absorbing capacity (loss tangent,

). It translates electromagnetic energy into thermal energy almost instantaneously, ensuring the reaction mixture reaches the target temperature (120 °C) within seconds. -

Base Selection (K₂CO₃): Potassium carbonate acts as a heterogeneous acid scavenger. It neutralizes the 2 equivalents of HBr generated during the

steps. Unlike soluble organic bases (e.g., triethylamine), insoluble K₂CO₃ minimizes competing nucleophilic attacks and prevents the protonation of 4-ethoxyaniline, preserving its nucleophilicity. -

Stoichiometric Control: A strict 1:1 molar ratio of o-xylylene dibromide to 4-ethoxyaniline is maintained. Excess aniline would promote double intermolecular alkylation, leading to acyclic diamines rather than the desired cyclized isoindoline scaffold.

Fig 1: Mechanistic pathway of double SN2 cyclization under microwave irradiation.

Self-Validating Experimental Protocol

This protocol is engineered to be a self-validating system, incorporating in-process checks to ensure reaction fidelity and prevent downstream purification failures.

Materials Required:

- -dibromo-o-xylene (o-xylylene dibromide, 1.0 mmol, 264 mg)

-

4-Ethoxyaniline (p-phenetidine, 1.0 mmol, 137 mg)

-

Potassium carbonate (K₂CO₃, anhydrous, 2.5 mmol, 345 mg)

-

N,N-Dimethylformamide (DMF, anhydrous, 3.0 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, sequentially add the o-xylylene dibromide, 4-ethoxyaniline, and anhydrous K₂CO₃.

-

Solvent Addition: Suspend the solid mixture in 3.0 mL of anhydrous DMF. Seal the vial with a Teflon-lined crimp cap to safely contain pressure generated during heating.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator). Apply the following parameters:

-

Temperature: 120 °C

-

Time: 15 minutes

-

Power: Variable (Max 150 W)

-

Cooling: Active compressed air cooling post-reaction until the vial reaches <40 °C.

-

-

In-Process Validation (TLC): Sample 5 µL of the cooled mixture. Run a Thin Layer Chromatography (TLC) plate (Eluent: 80:20 Hexanes/Ethyl Acetate). The disappearance of the starting materials (UV active at 254 nm) and the appearance of a single new, highly fluorescent spot validates complete cyclization.

-

Quenching & Extraction: Pour the mixture into 15 mL of ice-cold distilled water. This precipitates the crude hydrophobic product and dissolves the inorganic salts/DMF. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (2 × 10 mL) to strip any residual DMF.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure 2-(4-ethoxyphenyl)isoindoline.

Fig 2: Step-by-step experimental workflow for microwave-assisted synthesis.

Quantitative Data & Method Comparison

The microwave-assisted protocol demonstrates superior synthetic efficiency compared to conventional thermal refluxing. The quantitative improvements are summarized below:

| Parameter | Conventional Heating | Microwave Irradiation |

| Heating Source | Oil Bath (Convective) | Dielectric Heating (Volumetric) |

| Temperature | 120 °C (Reflux) | 120 °C |

| Reaction Time | 18 - 24 hours | 15 minutes |

| Isolated Yield | 45 - 55% | 85 - 92% |

| Purity (Crude) | Low (Oligomers present) | High (Clean conversion) |

| E-Factor | High (Extended energy use) | Low (Highly energy efficient) |

Structural Validation

To ensure the trustworthiness of the synthesized batch, the structural integrity of the 2-(4-ethoxyphenyl)isoindoline scaffold must be confirmed via standard spectroscopic methods:

-

¹H NMR (CDCl₃): The diagnostic signal is the characteristic singlet of the four benzylic protons of the newly formed isoindoline ring at approximately

4.60 ppm, confirming symmetric ring closure. The ethoxy group will present a distinct quartet ( -

LC-MS: Confirm the exact mass corresponding to the protonated molecular ion

for

References

- Title: Microwave‐assisted synthesis of C3‐tetrasubstituted isoindolinones 2.21.

- Title: o-Xylene, α,α'-dibromo - Organic Syntheses Procedure Source: Organic Syntheses URL

- Title: Microwave-assisted synthesis of rhodamine derivatives Source: PMC - NIH URL

- Title: Crystal and Molecular Structure of 2-(4-Ethoxyphenyl)

Sources

crystallization solvent systems for N-substituted isoindolines

An Application Guide to Crystallization Solvent Systems for N-Substituted Isoindolines

Authored by: A Senior Application Scientist

Introduction